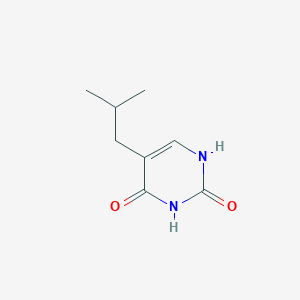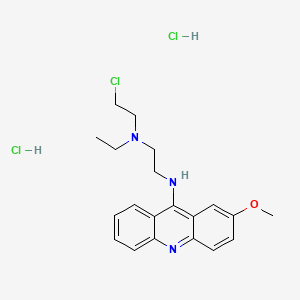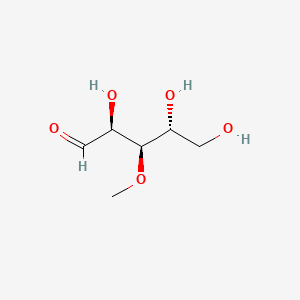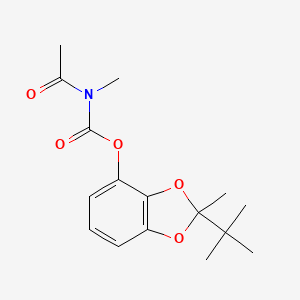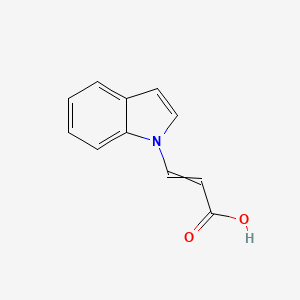
(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride is an organic compound that belongs to the class of carboxylic acid derivatives It is characterized by the presence of two chlorine atoms attached to the carbonyl groups of a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride typically involves the reaction of (1S,2S)-Cyclohexane-1,2-dicarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chlorides formed. The general reaction scheme is as follows:
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid+2SOCl2→(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride+2SO2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form (1S,2S)-Cyclohexane-1,2-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of (1S,2S)-Cyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of (1S,2S)-Cyclohexane-1,2-diol.
Scientific Research Applications
Chemistry
(1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine
In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules
Industry
In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles. The compound’s carbonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of amides, esters, and other derivatives.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Cyclohexane-1,2-dicarbonyl dichloride: The enantiomer of (1S,2S)-Cyclohexane-1,2-dicarbonyl dichloride.
Cyclohexane-1,2-dicarboxylic anhydride: A related compound with similar reactivity but different physical properties.
Cyclohexane-1,2-dicarboxylic acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence the reactivity and selectivity of the compound in various chemical reactions. Its ability to form stable derivatives makes it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
46021-27-6 |
|---|---|
Molecular Formula |
C8H10Cl2O2 |
Molecular Weight |
209.07 g/mol |
IUPAC Name |
(1S,2S)-cyclohexane-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
YKZFIPRBWVEQBE-WDSKDSINSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)Cl)C(=O)Cl |
Canonical SMILES |
C1CCC(C(C1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


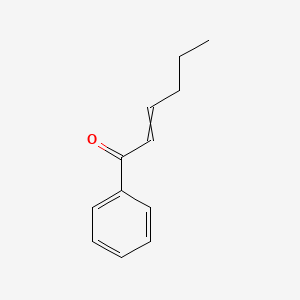
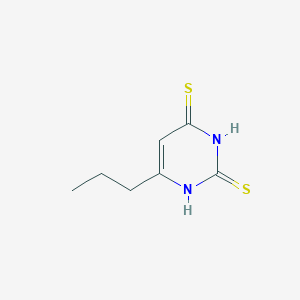
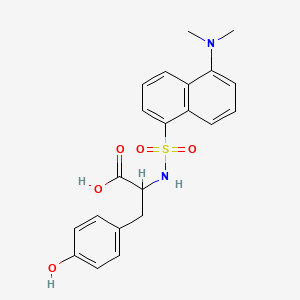
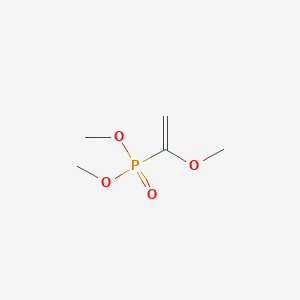
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)

